
alpha-Hydroxyalprazolam
Overview
Description
alpha-Hydroxyalprazolam is a primary metabolite of alprazolam, a benzodiazepine widely prescribed for anxiety and panic disorders . It is also a metabolite of adinazolam, another benzodiazepine derivative . Structurally, it retains the triazolobenzodiazepine core but features a hydroxyl group at the alpha position of the methyl side chain (molecular formula: C₁₇H₁₃ClN₄O, molecular weight: 324.76 g/mol) . Its formation occurs via hepatic cytochrome P450-mediated oxidation, and it is pharmacologically active, contributing to alprazolam’s overall effects .
Analytically, this compound is a critical biomarker in urine drug testing to confirm alprazolam consumption and monitor patient compliance or misuse . Its detection requires specialized techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low urinary concentrations and structural similarity to other benzodiazepines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ?-hydroxy Alprazolam involves the hydroxylation of Alprazolam. This can be achieved through various methods, including enzymatic hydroxylation using cytochrome P450 enzymes or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective hydroxylation at the desired position on the Alprazolam molecule.
Industrial Production Methods
Industrial production of ?-hydroxy Alprazolam often employs biotechnological approaches, utilizing genetically engineered microorganisms expressing cytochrome P450 enzymes. This method offers high selectivity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
?-hydroxy Alprazolam undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more polar metabolites.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, regenerating Alprazolam.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of Alprazolam, each with distinct pharmacological properties .
Scientific Research Applications
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | Approximately 12 hours |
Peak plasma concentration | Cmax ~ 1.36 ng/mL |
Bioavailability | High (due to extensive first-pass metabolism) |
Therapeutic Monitoring
Alpha-hydroxyalprazolam is crucial in therapeutic drug monitoring (TDM) for patients on alprazolam therapy. Its presence can indicate compliance and help assess the pharmacological response.
- Case Study : In a study involving patients with panic disorder, α-hydroxyalprazolam levels were correlated with therapeutic outcomes, highlighting its role as a biomarker for effective treatment .
Toxicology and Forensic Analysis
The detection of α-hydroxyalprazolam in biological samples is vital for forensic toxicology. It aids in understanding drug exposure and potential overdose situations.
- Case Report : A newborn exhibited respiratory distress due to maternal alprazolam use during pregnancy. Both alprazolam and α-hydroxyalprazolam were detected in the newborn's biological samples, emphasizing the importance of monitoring benzodiazepine metabolites in clinical settings .
Drug Interactions
Research indicates that α-hydroxyalprazolam may interact with other medications metabolized by CYP3A4, leading to altered pharmacokinetics of co-administered drugs.
- Study Findings : In patients receiving multiple medications, the presence of α-hydroxyalprazolam was associated with increased plasma concentrations of certain drugs, necessitating dose adjustments .
Side Effects and Withdrawal
The presence of α-hydroxyalprazolam may contribute to side effects associated with alprazolam use, including sedation and cognitive impairment. Understanding its role can aid in managing these effects.
Mechanism of Action
?-hydroxy Alprazolam exerts its effects by binding to the gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The hydroxyl group influences the binding affinity and duration of action of the compound, making it a crucial factor in its pharmacological profile .
Comparison with Similar Compounds
Comparison with Similar Benzodiazepine Compounds
Structural and Metabolic Differences
Table 1: Structural and Metabolic Profiles
Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Metabolic Pathway | Parent Drug(s) |
---|---|---|---|---|
alpha-Hydroxyalprazolam | C₁₇H₁₃ClN₄O | 324.76 | CYP3A4 oxidation of alprazolam | Alprazolam, Adinazolam |
7-Aminoclonazepam | C₁₅H₁₀ClN₅O₂ | 315.73 | Reduction of clonazepam’s nitro group | Clonazepam |
Nordiazepam | C₁₅H₁₁ClN₂O | 270.71 | N-demethylation of diazepam, clorazepate | Diazepam, Clorazepate |
Oxazepam | C₁₅H₁₁ClN₂O₂ | 286.71 | Glucuronidation of nordiazepam | Nordiazepam, Temazepam |
Temazepam | C₁₇H₁₃ClN₂O₂ | 300.75 | Direct conjugation (glucuronide) | Metabolite of diazepam pathway |
Lorazepam | C₁₅H₁₀Cl₂N₂O₂ | 321.16 | Direct conjugation (glucuronide) | Parent drug |
Key Observations :
- This compound is unique among benzodiazepine metabolites due to its hydroxylation at the alpha position, distinguishing it from 7-aminoclonazepam (nitro reduction) or nordiazepam (N-demethylation) .
Analytical Detection and Sensitivity
Table 2: Detection Methods and Urinary Concentrations
*LOQ = Limit of Quantitation
Key Findings :
- This compound is detectable at lower concentrations (LOQ <10 ng/mL) compared to nordiazepam or temazepam, necessitating high-sensitivity methods like LC-MS/MS for accurate quantification .
- Cross-reactivity in immunoassays is a challenge for benzodiazepines, but this compound is specifically targeted in confirmatory testing to avoid false positives from structurally similar drugs like oxazepam .
Clinical and Forensic Relevance
- Compliance Monitoring: this compound’s presence in urine confirms alprazolam intake, distinguishing it from illicit benzodiazepines (e.g., etizolam) or non-prescribed analogs .
- Metabolic Stability: Unlike oxazepam, which is a common terminal metabolite of multiple benzodiazepines, this compound is specific to alprazolam and adinazolam, enhancing its diagnostic value .
- Stability in Specimens : Deuterated analogs (e.g., this compound-d5) are used as internal standards to improve quantification accuracy in LC-MS/MS workflows .
Biological Activity
Alpha-hydroxyalprazolam (α-OHALP) is a significant metabolite of alprazolam, a widely used benzodiazepine for the treatment of anxiety and panic disorders. Understanding the biological activity of α-OHALP is crucial for evaluating its pharmacological effects, safety, and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of α-OHALP's biological activity.
Metabolism and Pharmacokinetics
Metabolism Pathways:
Alprazolam is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP3A43. The metabolism leads to the formation of two major metabolites: 4-hydroxyalprazolam and α-hydroxyalprazolam. Notably, α-OHALP exhibits approximately 66% binding affinity to GABA_A receptors compared to alprazolam, making it a biologically active metabolite with potential therapeutic implications .
Pharmacokinetic Properties:
- Absorption: Alprazolam is well-absorbed orally, with peak plasma concentrations occurring within 1-2 hours.
- Volume of Distribution: Ranges from 0.8 to 1.3 L/kg.
- Protein Binding: Approximately 80%, primarily to serum albumin.
- Half-Life: The elimination half-life of alprazolam is around 11 hours, while α-OHALP has a shorter half-life due to its rapid metabolism .
Biological Activity
Mechanism of Action:
Both alprazolam and α-OHALP exert their effects by enhancing GABAergic transmission through GABA_A receptor modulation. This action leads to increased chloride ion influx into neurons, resulting in a depressant effect on synaptic transmission, which is beneficial for alleviating anxiety symptoms .
Clinical Implications:
Research indicates that higher concentrations of α-OHALP may be associated with enhanced anxiolytic effects compared to its parent compound. A study demonstrated that individuals with higher expression levels of CYP3A43 in the brain produced more α-OHALP, potentially leading to variable drug responses in different populations .
Case Studies
-
Gestational Exposure Case Study:
A notable case involved a newborn whose mother used alprazolam during pregnancy. The infant exhibited respiratory distress and symptoms consistent with neonatal withdrawal syndrome. Both alprazolam and α-OHALP were detected in various biological matrices (cord serum, urine, hair), indicating significant intrauterine exposure. The infant recovered after treatment but required follow-ups for potential long-term effects . -
Withdrawal Symptoms:
Another case highlighted hyperadrenergic states during alprazolam withdrawal, underscoring the importance of understanding both alprazolam and its metabolites' roles in withdrawal syndromes .
Table 1: Comparison of Alprazolam and this compound
Property | Alprazolam | This compound |
---|---|---|
Binding Affinity | 100% | 66% |
Metabolic Pathway | CYP3A4 | CYP3A4, CYP3A43 |
Half-Life | ~11 hours | Shorter than parent |
Clinical Use | Anxiety, Panic Disorders | Potential anxiolytic effects |
Table 2: Metabolite Concentrations in Biological Samples
Sample Type | Alprazolam Concentration (ng/mL) | This compound Concentration (ng/mL) |
---|---|---|
Cord Serum | Detected | Detected |
Neonatal Urine | Detected | Detected |
Meconium | Detected | Detected |
Research Findings
Recent studies have indicated that while α-OHALP has lower potency than alprazolam, its presence may contribute significantly to the overall pharmacological profile observed in patients using alprazolam. The differential metabolism observed in brain versus liver tissues suggests that local metabolism could lead to varying therapeutic outcomes based on individual genetic differences in enzyme expression .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting α-hydroxyalprazolam in biological matrices?
Gas chromatography with mass spectrometry (GC/MS) is widely used, particularly with derivatization steps (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) to improve metabolite stability and sensitivity. For plasma, a validated protocol involves liquid-liquid extraction with toluene-methylene chloride, deuterated internal standards, and negative-ion chemical ionization to achieve a linear range of 0.25–50 ng/mL . For urine, solid-phase extraction with Bond Elut Certify columns and tert-butyldimethylsilyl derivatization enhances recovery (>90%) and reduces limits of quantitation to <10 ng/mL .
Q. How does α-hydroxyalprazolam form, and what is its pharmacological significance?
α-Hydroxyalprazolam is the primary active metabolite of alprazolam, produced via hepatic CYP3A4-mediated oxidation. It retains pharmacological activity, contributing to alprazolam's anxiolytic effects and potential toxicity. Its presence in urine or plasma is critical for monitoring alprazolam adherence, abuse, or overdose .
Q. What are the key challenges in differentiating α-hydroxyalprazolam from other benzodiazepine metabolites in forensic toxicology?
Co-elution with structurally similar metabolites (e.g., α-hydroxytriazolam) requires dual capillary column GC with nitrogen-phosphorus detectors or high-resolution mass spectrometry. Method validation must include specificity checks against common interferents like oxazepam and lorazepam .
Advanced Research Questions
Q. How can researchers address the "double-peak phenomenon" observed in alprazolam and α-hydroxyalprazolam pharmacokinetics?
In rodent models, oral alprazolam exhibits biphasic absorption due to delayed gastric emptying or enterohepatic recirculation. To confirm this, administer intravenous and oral doses, then use compartmental modeling (e.g., absorption models with delay sites) and statistical analysis of serum concentration-time curves. The phenomenon is corroborated by parallel double peaks in α-hydroxyalprazolam profiles .
Q. What experimental designs are optimal for studying drug interactions involving α-hydroxyalprazolam?
Randomized, double-blind, parallel-group studies in healthy volunteers can assess CYP3A4-mediated interactions. For example, co-administer alprazolam with a CYP3A4 inhibitor (e.g., nefazodone) and measure steady-state pharmacokinetics (Cmax, AUC, t1/2) of alprazolam, α-hydroxyalprazolam, and metabolites. Note that alprazolam doses may require adjustment due to 2-fold increases in plasma exposure .
Q. How do urinary concentration ranges of α-hydroxyalprazolam correlate with alprazolam dosing in clinical populations?
Dose-dependent increases in median urinary concentrations are observed, but variability is high (e.g., 49–1264 ng/mL in self-reported users). Use "box and whisker" plots to visualize dose-response relationships and account for inter-individual metabolic variability via mixed-effects modeling. Small sample sizes for rare metabolites (e.g., 4-hydroxyalprazolam) necessitate nonparametric statistical tests .
Q. What methodologies validate α-hydroxyalprazolam's role in fatal overdose cases?
Autopsy studies require full-scan GC-MS for qualitative identification and HPLC for quantification. Tissue distribution analysis (e.g., liver, bile, subclavian blood) distinguishes acute intoxication from chronic use. For example, a fatal alprazolam concentration of 2.1 mg/L in heart blood was linked to α-hydroxyalprazolam detection in liver but not cardiac tissue .
Q. Methodological Considerations
- Sample Preparation : Use enzymatic hydrolysis (β-glucuronidase) for conjugated metabolites in urine .
- Internal Standards : Deuterated analogs (e.g., α-hydroxyalprazolam-D5) improve quantification accuracy .
- Validation Metrics : Report intra-/inter-assay precision (CV <15%), recovery rates (>66%), and linearity (R² >0.99) .
Properties
IUPAC Name |
(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURUZYHEEMDQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190613 | |
Record name | alpha-Hydroxyalprazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37115-43-8 | |
Record name | α-Hydroxyalprazolam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37115-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hydroxyalprazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Hydroxyalprazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Hydroxyalprazolam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-HYDROXYALPRAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7J2Z5Y50U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Alpha-hydroxyalprazolam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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